molecular formula C13H11ClN2O2 B2631655 1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate CAS No. 1436081-49-0

1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate

Cat. No.: B2631655
CAS No.: 1436081-49-0
M. Wt: 262.69
InChI Key: WEVGYSDWYRFPML-UHFFFAOYSA-N
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Description

1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate typically involves the esterification of 2-chloropyridine-3-carboxylic acid with 1-(2-pyridyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 2-chloropyridine moiety can be replaced by nucleophiles such as amines or thiols under basic conditions.

    Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyridine rings in the compound facilitate π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

    2-Chloropyridine-3-carboxylic acid: A precursor in the synthesis of 1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate.

    1-(2-Pyridyl)ethanol: Another precursor used in the synthesis.

    Pyridine N-oxides: Oxidized derivatives of pyridine with similar structural features.

Uniqueness: this compound is unique due to its dual pyridine rings, which enhance its binding interactions and broaden its range of applications. The presence of both ester and chloropyridine functionalities allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1-pyridin-2-ylethyl 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-9(11-6-2-3-7-15-11)18-13(17)10-5-4-8-16-12(10)14/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVGYSDWYRFPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)OC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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